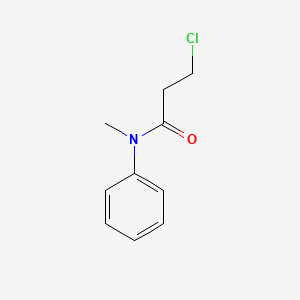

3-chloro-N-methyl-N-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-methyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZNUSUQHMUWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Safety & Handling Monograph: 3-Chloro-N-methyl-N-phenylpropanamide

CAS No: 89585-53-5 | Formula:

Executive Technical Summary

3-Chloro-N-methyl-N-phenylpropanamide is a specialized

This guide moves beyond standard MSDS reporting to provide a mechanistic understanding of the compound's reactivity, handling requirements, and safety protocols necessary for drug development and organic synthesis workflows.

Physicochemical Profile

The following data aggregates experimental values and predicted properties based on Structure-Activity Relationship (SAR) analysis of N-alkyl-N-aryl-3-chloropropionamides.

| Property | Value / Description | Technical Note |

| Physical State | Solid (Low melting) or Viscous Oil | Classed as "Combustible Solid" (Storage Class 11).[1][3] |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Highly lipophilic due to the N-methyl-N-phenyl moiety.[1] |

| Reactivity | Electrophilic ( | Susceptible to hydrolysis and cyclization. |

| LogP (Predicted) | ~2.1 - 2.5 | Indicates potential for dermal absorption. |

| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; moisture promotes hydrolysis to HCl.[1] |

Hazard Identification & Toxicology

GHS Classification (Verified)

Mechanistic Toxicology (Expert Insight)

While standard regulatory data highlights irritation, the molecular structure suggests deeper toxicological risks that researchers must mitigate:

-

Alkylation Potential: The

-chloro group is a leaving group. In biological systems, this moiety can act as a weak alkylating agent toward DNA or proteins, similar to nitrogen mustards, albeit with lower reactivity due to the amide electron withdrawal.[1] -

Michael Acceptor Formation: Under physiological or basic conditions, the compound can undergo elimination of HCl to form N-methyl-N-phenylacrylamide .[1] Acrylamides are potent Michael acceptors, capable of covalent bonding with cysteine residues in proteins, leading to sensitization or cytotoxicity.

-

Dermal Permeability: The N-methyl and N-phenyl groups significantly increase lipophilicity compared to unsubstituted amides, facilitating rapid transport across the stratum corneum. Treat skin exposure as a systemic risk, not just a local irritant. [1]

Synthesis & Reactivity Pathways

Understanding the reactivity landscape is crucial for both yield optimization and safety. The diagram below illustrates the synthesis of the compound and its divergent reaction pathways (Cyclization vs. Elimination).

Figure 1: Reactivity landscape showing the target compound as a pivot point between useful cyclization (oxindoles) and hazardous elimination (acrylamides).

Safe Handling Protocols

Engineering Controls

-

Containment: All weighing and transfer operations must occur within a certified chemical fume hood.

-

Atmosphere: Handle under dry nitrogen or argon. Moisture triggers the release of HCl gas (if residual acid chloride is present) or hydrolysis.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (Double gloving) or Viton | Standard latex is permeable to lipophilic aromatics.[1] Double nitrile provides a breakthrough time >4 hours. |

| Respiratory | P95/P100 (if solid) or ABEK (if solution) | Prevent inhalation of dust or organic vapors. |

| Eye/Face | Chemical Splash Goggles | H319 Hazard: Irreversible corneal damage risk from acid hydrolysis products. |

Experimental Protocol: Safe Quenching

Use this protocol to neutralize excess reagent after synthesis.[1]

-

Cooling: Cool the reaction mixture to 0°C.

-

Dilution: Dilute with an inert solvent (DCM or EtOAc) to act as a heat sink.

-

Hydrolysis: Slowly add saturated aqueous

.-

Caution: Evolution of

gas will occur.

-

-

Phase Separation: Wash the organic layer with water, then brine.

-

Waste: Aqueous layers may contain N-methylaniline (toxic) and should be segregated into basic organic waste, not general aqueous waste.

Emergency Response & First Aid

This decision logic ensures rapid, self-validating response actions in the event of exposure.[1]

Figure 2: Triage workflow for acute exposure. Note the emphasis on soap washing for skin contact due to the compound's lipophilicity.[1]

Storage & Stability

-

Temperature: Store at 2°C to 8°C .

-

Incompatibilities: Strong bases (induces elimination to acrylamide), Strong oxidizers, Water/Moisture.

-

Shelf Life: Re-test purity every 12 months. Look for the appearance of N-methylaniline (browning/darkening) as a sign of decomposition.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 89585-53-5).[1][3]

-

PubChem. (2024). Compound Summary: this compound.[1][2][3][6] National Library of Medicine.

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: this compound.[1]

-

BenchChem. (2024). N-Acylation of Amines with 3-Chloropropionyl Chloride: Protocols and Applications.

Sources

- 1. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 89585-53-5 [chemicalbook.com]

Methodological & Application

Application Note: Comprehensive Characterization of 3-Chloro-N-methyl-N-phenylpropanamide (CAS 89585-53-5)

Executive Summary

This guide details the analytical characterization of 3-chloro-N-methyl-N-phenylpropanamide (CAS 89585-53-5), a critical scaffold in the synthesis of specialized acrylamides and nitrogenous heterocycles. Due to the lability of the

This protocol establishes a self-validating HPLC-UV/MS workflow as the gold standard for purity assessment, mitigating the thermal degradation risks associated with Gas Chromatography. Additionally, it provides definitive spectroscopic fingerprints (NMR, MS) to distinguish the target analyte from its rotamers and degradation products.

Chemical Profile & Critical Quality Attributes (CQA)

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 89585-53-5 |

| Molecular Formula | C |

| Molecular Weight | 197.66 g/mol |

| Physical State | Solid (Low melting) or Viscous Oil |

| Solubility | Soluble in MeOH, ACN, DMSO, CH |

| Key Impurity | N-methyl-N-phenylacrylamide (Elimination product) |

| Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.) |

Stability Alert: The -Elimination Pathway

Analysts must recognize that the C3-chlorine is beta to the carbonyl. Under basic conditions or elevated temperatures (e.g., GC injector ports >200°C), the molecule undergoes E1cB or E2 elimination to form the conjugated acrylamide.

Spectroscopic Identification (The "Fingerprint")

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).

-

Parent Ion:

197 (M -

Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the

197 and 199 peaks. Absence of this pattern indicates dehydrohalogenation (loss of Cl). -

Fragmentation (EI):

- 162: Loss of Cl (M - 35).

- 107: N-methylaniline cation (loss of chloropropanoyl group).

-

106: Phenyl-N=CH

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

Predicted

Validated Chromatographic Protocol (HPLC-UV/MS)

This method is designed to separate the target amide from the acrylamide impurity (more hydrophobic) and the hydrolysis product (3-chloropropanoic acid, more polar).

Instrument Parameters

-

System: HPLC with PDA (Photodiode Array) or QDa (Single Quad MS).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

mm, 3.5 -

Temperature: 30°C (Controlled to minimize on-column elimination).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5–10

L. -

Detection: UV at 254 nm (primary, aromatic) and 210 nm (amide bond).

Mobile Phase Gradient

-

Solvent A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape).

-

Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

| Time (min) | % A (Water) | % B (ACN) | Phase |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |

| 12.0 | 10 | 90 | Gradient Ramp |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End |

Sample Preparation (SOP)

-

Weighing: Accurately weigh 10 mg of sample into a 20 mL amber vial.

-

Dissolution: Dissolve in 10 mL of Acetonitrile . Note: Avoid Methanol if possible, as it can act as a nucleophile over long storage periods.

-

Filtration: Filter through a 0.22

m PTFE syringe filter. -

Dilution: Dilute 1:10 with Mobile Phase A (Water) immediately prior to injection to prevent solvent mismatch peak broadening.

Stability & Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways that analysts must monitor. The "Danger Zone" indicates thermal elimination, which is often an artifact of GC analysis but a real impurity in bulk storage.

Figure 1: Degradation pathways. Note the elimination to Acrylamide (Impurity A) is the primary risk during thermal analysis.

Result Interpretation Guide

| Retention Time (RT) | Component | Identification Criteria |

| ~2.5 - 3.0 min | 3-Chloropropanoic acid | Polar, UV weak (210 nm only). |

| ~5.0 - 6.0 min | N-methylaniline | Amine tailing possible; distinct UV spectrum. |

| ~9.5 min | Target Analyte | Main Peak. Check for Cl isotope pattern (MS). |

| ~11.0 min | Acrylamide Impurity | Elutes later (more hydrophobic). Mass = Target - 36 Da. |

Self-Validation Check:

-

If the peak at ~11.0 min increases after leaving the sample in the autosampler for 24h, the sample is unstable in solution.

-

Action: Prepare fresh samples in 100% ACN and dilute only immediately before injection.

References

-

Royal Society of Chemistry. (2014). Supplementary Information: Synthesis and Characterization of N-substituted Acrylamides. (General protocols for N-phenylacrylamide derivatives). Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column. (Methodology basis for chloropropanoyl moiety). Retrieved from [Link]

Application Notes and Protocols: The Strategic Role of 3-chloro-N-methyl-N-phenylpropanamide in the Synthesis of N-Aryl β-Lactam Cores

Introduction: The Versatility of a Halogenated Amide Intermediate

In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 3-chloro-N-methyl-N-phenylpropanamide, a halogenated N-aryl amide, has emerged as a valuable and versatile building block. Its utility lies in the inherent reactivity of the terminal chloro group, which, subsequent to its primary role in amide formation, can participate in intramolecular cyclization reactions. This dual functionality makes it a key precursor for the synthesis of four-membered heterocyclic rings, specifically the azetidin-2-one (β-lactam) core. The β-lactam ring is a highly significant pharmacophore, most notably recognized as the active component in a vast array of β-lactam antibiotics, including penicillins and cephalosporins.[1][2] Beyond their antibacterial properties, β-lactam-containing molecules have been investigated as inhibitors of various enzymes and as synthons for other biologically active compounds.[3][4]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of this compound. We will delve into the mechanistic principles underpinning its synthesis, provide a detailed experimental protocol, and subsequently illustrate its application in the synthesis of a key pharmaceutical intermediate, 1-methyl-4-phenylazetidin-2-one.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of N-methylaniline with 3-chloropropionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A non-nucleophilic base, such as triethylamine, is crucial in this reaction to neutralize the hydrogen chloride (HCl) byproduct. Without a scavenger, the generated HCl would protonate the N-methylaniline, rendering it non-nucleophilic and halting the reaction.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-methylaniline

-

3-Chloropropionyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer, add N-methylaniline (1.0 eq) and anhydrous dichloromethane.

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

| Parameter | Value | Reference |

| Reactant Ratio | N-methylaniline : 3-Chloropropionyl chloride : TEA = 1 : 1.05 : 1.1 | General Acylation Protocols |

| Solvent | Dichloromethane (DCM) | Common inert solvent for acylation |

| Reaction Temperature | 0 °C to Room Temperature | To control exothermicity |

| Typical Yield | 85-95% | Based on analogous reactions |

| Purity (post-purification) | >98% | Achievable with standard purification |

Part 2: Application in the Synthesis of 1-methyl-4-phenylazetidin-2-one

The synthesized this compound is a prime candidate for intramolecular cyclization to form a β-lactam ring. This transformation is typically induced by a strong, non-nucleophilic base.

Mechanism of Intramolecular Cyclization

The reaction proceeds via an intramolecular nucleophilic substitution. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, deprotonates the carbon alpha to the carbonyl group, generating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine, displacing the chloride ion and forming the four-membered azetidin-2-one ring. The use of a strong, sterically hindered base is crucial to favor the desired intramolecular cyclization over intermolecular side reactions.

Caption: Mechanism of base-induced intramolecular cyclization to form a β-lactam.

Experimental Protocol: Synthesis of 1-methyl-4-phenylazetidin-2-one

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-methyl-4-phenylazetidin-2-one by column chromatography on silica gel.

| Parameter | Value | Reference |

| Base | Sodium Hydride (NaH) | [5] |

| Solvent | Tetrahydrofuran (THF), anhydrous | Common solvent for reactions with NaH |

| Reaction Temperature | Reflux | To promote cyclization |

| Typical Yield | 60-80% | [6] |

| Purity (post-purification) | >98% | Achievable with standard purification |

Conclusion

This compound serves as a highly effective intermediate in the synthesis of N-aryl β-lactams, which are core structures in many pharmaceutical compounds. The protocols detailed herein provide a robust and reproducible methodology for the synthesis of both the intermediate and its subsequent cyclized product. The causality behind the experimental choices, such as the use of a non-nucleophilic base in the acylation step and a strong, sterically hindered base for the cyclization, is rooted in fundamental principles of organic chemistry aimed at maximizing yield and minimizing side reactions. These application notes are intended to empower researchers in the pharmaceutical industry to efficiently utilize this versatile intermediate in their drug discovery and development programs.

References

- De Luca, L. Novel and Recent Synthesis and Applications of β-Lactams. Molecules. 2020;25(1):123.

-

Wikipedia. β-Lactam. Accessed February 15, 2026. [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. Synthesis of β-lactams with π electron-withdrawing substituents.

- Kumar, S., et al. Synthesis of (7-Methoxynaphthalen-2-Yl(Amino Methyl) -1,3,4-Thiadiazol-2-Yl) Phenylazetidin -2-One as Anti-Inflammatory Agents. Oriental Journal of Chemistry. 2010;26(3).

-

The synthesis of ß-lactams and biological evaluation on novel targets. Loughborough University Research Repository. [Link]. Accessed February 15, 2026.

- Banik, B. K. Synthesis of β-Lactams. Encyclopedia. 2020;2(2):889-906.

- Alcaide, B., Almendros, P., & Aragoncillo, C. Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Synthesis. 2020;52(23):3415-3430.

-

Regioselective Synthesis of a Family of beta-Lactams Bearing a Triazole Moiety as Potential Apoptosis Inhibitors. ResearchGate. [Link]. Accessed February 15, 2026.

- Umesh, N., et al. Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. 2011;3(3):306-316.

-

Organic Chemistry Portal. Synthesis of β-lactams. [Link]. Accessed February 15, 2026.

- Turos, E., & Konaklieva, M. I. Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Current medicinal chemistry. 2003;10(19):1999-2012.

- Sun, D., Zhang, L., & Wang, J. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. 2011;23(9):3861.

-

ResearchGate. Synthesis of Phosphonobenzocarbacephems by Intramolecular Radical Cyclization of Haloaryl-Substituted β-Lactams. [Link]. Accessed February 15, 2026.

-

Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]. Accessed February 15, 2026.

-

MSD Manual Professional Edition. Overview of Beta-Lactams. [Link]. Accessed February 15, 2026.

-

PrepChem. Synthesis of N-phenethyl-β-alanine methyl ester. [Link]. Accessed February 15, 2026.

-

Synthesis of 1,2-oxazetidines with a free –NH group via photoredox catalysis. Royal Society of Chemistry. [Link]. Accessed February 15, 2026.

-

University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]. Accessed February 15, 2026.

-

Walsh Medical Media. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. [Link]. Accessed February 15, 2026.

-

ResearchGate. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]. Accessed February 15, 2026.

-

MDPI. The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. [Link]. Accessed February 15, 2026.

-

Base-promoted [3 + 3] cyclization of cyclopropenones and cyclopropenethiones with amides for the synthesis of 6H-1,3-oxazin-6-ones and 6H-1,3-thiazin-6-ones. Royal Society of Chemistry. [Link]. Accessed February 15, 2026.

-

ResearchGate. 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]. Accessed February 15, 2026.

- Google Patents.

- Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. . Accessed February 15, 2026.

-

A formal (3+2) cycloaddition strategy toward 2-azanorbornanes Anthony R. Allen†, Annika E. Tharp†, Corey R.J. Stephenson* De. ChemRxiv. [Link]. Accessed February 15, 2026.

-

Beilstein Journals. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]. Accessed February 15, 2026.

Sources

- 1. β-Lactam - Wikipedia [en.wikipedia.org]

- 2. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

Reaction of "3-chloro-N-methyl-N-phenylpropanamide" with different nucleophiles

Abstract

This Application Note provides a technical framework for the derivatization of 3-chloro-N-methyl-N-phenylpropanamide (CMPP) . As a

Introduction & Mechanistic Grounding

This compound is a privileged scaffold in drug discovery, serving as a precursor to

The Reactivity Dichotomy

The amide carbonyl group exerts an electron-withdrawing effect, acidifying the adjacent

-

Pathway A (

): Favored by soft nucleophiles (RS⁻, -

Pathway B (E2): Favored by hard/bulky bases (

-BuO⁻), high temperatures, and steric hindrance at the nucleophile. -

Pathway C (Elimination-Addition): With amines, the reaction often proceeds via transient elimination to the acrylamide followed by Michael addition, rather than direct

.

Visualizing the Reaction Landscape

Figure 1: Divergent reactivity pathways for CMPP. The dashed line indicates the "Elimination-Addition" mechanism common with amine nucleophiles.

Experimental Protocols

Protocol A: Synthesis of -Amino Amides (Amination)

Target: Library generation of GPCR-privileged motifs.

Scientific Rationale:

Direct reaction with amines often yields the

Materials:

-

Substrate: CMPP (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (2.5 equiv)

-

Solvent: Acetonitrile (anhydrous)

-

Catalyst: NaI (0.1 equiv) - Optional Finkelstein activation

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of CMPP in 5 mL of anhydrous MeCN.

-

Activation (Optional): Add 0.1 mmol sodium iodide (NaI). Stir for 15 min at RT. Note: In situ formation of the alkyl iodide accelerates

. -

Addition: Add 2.5 mmol of the secondary amine dropwise.

-

Why Excess? The amine acts as both nucleophile and HCl scavenger.

-

-

Reaction: Heat to 50°C for 4-6 hours. Monitor by TLC/LCMS.

-

Checkpoint: If acrylamide intermediate is observed (LCMS mass [M-HCl]), increase temperature to 70°C to drive the Michael addition step.

-

-

Workup: Evaporate solvent. Redissolve in DCM, wash with saturated

and brine. Dry over

Data Validation:

| Parameter | Observation | Interpretation |

|---|

| 1H NMR | Loss of triplet at

Protocol B: Synthesis of Thioethers (Cysteine Mimics)

Target: Precursors for covalent warhead testing or fragment linking.

Scientific Rationale:

Thiols are highly nucleophilic but less basic than amines, favoring direct

Step-by-Step Workflow:

-

Preparation: Suspend 1.5 mmol

in 5 mL Acetone or DMF. -

Thiol Addition: Add 1.1 mmol of Thiol (e.g., Thiophenol or alkyl mercaptan). Stir 10 min to generate thiolate.

-

Substrate Addition: Add 1.0 mmol CMPP.

-

Conditions: Stir at Room Temperature (25°C) for 2-4 hours.

-

Caution: Avoid heating. Higher temps promote elimination to acrylamide, which thiols will then attack (Michael addition). While the product is the same, side reactions increase.

-

-

Workup: Filter off inorganic salts. Concentrate filtrate.

Protocol C: Controlled Elimination to Acrylamides

Target: Synthesis of covalent inhibitors (Michael Acceptors).

Scientific Rationale:

To intentionally synthesize the acrylamide, we exploit the acidity of the

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol CMPP in dry THF.

-

Base Addition: Add 1.2 equiv of Potassium tert-butoxide (KOtBu) at 0°C.

-

Why KOtBu? Bulky base prevents nucleophilic attack at the carbonyl or

-carbon.

-

-

Reaction: Allow to warm to RT over 1 hour.

-

Quench: Quench with dilute

(aq). Extract with EtOAc.

Validation (Graphviz Workflow):

Figure 2: Workflow for the selective elimination of CMPP to N-methyl-N-phenylacrylamide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Substitution) | Competition from Elimination (E2) | Switch solvent to DMF (favors |

| Mixture of Products | Incomplete Michael Addition | If amine reaction shows acrylamide + product, heat reaction longer to drive Michael Addition to completion. |

| Hydrolysis | Moisture in solvent | Amides are generally stable, but the alkyl chloride can hydrolyze to alcohol. Ensure anhydrous solvents. |

References

- Nucleophilic Substitution vs. Elimination: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (General reactivity of -halo carbonyls).

-

Synthesis of

-Amino Amides: Gomtsyan, A. (2000).[1] Direct Synthesis of -

Acrylamide Formation: Zacuto, M. J. (2019).[2] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.[2] The Journal of Organic Chemistry, 84(10), 6465-6474. Link

- Reaction Kinetics: Ingold, C. K. Structure and Mechanism in Organic Chemistry. Cornell University Press.

-

Thiol Reactivity: Master Organic Chemistry. "Nucleophilic Substitution."[1][3][4][5][6][7][8] Link

Sources

- 1. Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction [organic-chemistry.org]

- 2. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. chemistry.ucsd.edu [chemistry.ucsd.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-N-methyl-N-phenylpropanamide

Topic: Troubleshooting & Optimization Guide for CAS 89585-53-5 Target Molecule: 3-chloro-N-methyl-N-phenylpropanamide Primary Application: versatile small molecule scaffold; intermediate for SARM (Selective Androgen Receptor Modulator) analogues and functionalized anilines.

Introduction: The "Simple" Reaction Trap

The synthesis of This compound appears deceptively straightforward: the acylation of N-methylaniline with 3-chloropropanoyl chloride. However, this reaction harbors a specific, kinetic pitfall that frequently results in lower yields or impure product: the

As a Senior Application Scientist, I have structured this guide to navigate you past this specific "Hidden Acrylamide Trap" and other common stalling points.

Module 1: The Critical Impurity (The Acrylamide Trap)

User Question: "My NMR shows a mixture of product and a side product with alkene signals around 5.5–6.5 ppm. What happened?"

Technical Insight:

You have inadvertently triggered a

Mechanism of Failure

Figure 1: The bifurcation pathway. Path A is the desired kinetic product. Path B is the thermodynamic trap triggered by excess base or heat.

Troubleshooting Protocol

| Variable | Recommendation | Scientific Rationale |

| Temperature | < 0°C (Ice/Salt Bath) | Elimination is endothermic and favored by heat. Keep the addition and initial stirring cold to lock in the substitution product. |

| Base Selection | K₂CO₃ or NaHCO₃ | Strong organic bases (TEA, DIPEA) can promote elimination if used in excess. Inorganic bases in a biphasic system (Schotten-Baumann) are safer. |

| Stoichiometry | 1.0 - 1.1 eq. Base | Excess base acts as a proton sponge for the |

Module 2: Reaction Stalling (The HCl Trap)

User Question: "The reaction stopped at 50% conversion. Adding more acid chloride didn't help, and there is a thick precipitate."

Technical Insight: You are experiencing amine salt sequestration . As the reaction proceeds, HCl is generated. If your base is insufficient or reacts too slowly, the HCl protonates your unreacted N-methylaniline, forming N-methylaniline hydrochloride. This salt precipitates out of organic solvents (like DCM or Ether) and is non-nucleophilic, effectively killing the reaction.

Corrective Action:

-

The "Scavenger" Method: Ensure you use at least 1.1 equivalents of a base (like Triethylamine) relative to the acid chloride, not just catalytic amounts.

-

The Biphasic Fix: Switch to a Schotten-Baumann protocol. Dissolve the acid chloride in DCM and the amine in aqueous NaOH/Na₂CO₃. The reaction occurs at the interface, and the salt stays in the aqueous layer, leaving the amine free to react.

Module 3: Purity & Physical State

User Question: "Is the product a solid or an oil? I'm having trouble crystallizing it."

Technical Insight: this compound is often a low-melting solid or a viscous oil that crystallizes slowly. Its melting point is roughly 50–60°C (variable by purity), but it frequently "oils out" due to the N-methyl/N-phenyl steric clash preventing tight lattice packing.

Purification Strategy:

-

If Oiling Out: Do not force crystallization immediately.

-

Dissolve the crude oil in a minimum amount of hot Ethanol/Hexane (1:4) .

-

Cool slowly to room temperature, then to 4°C.

-

Seed with a crystal if available, or scratch the glass.

-

-

Column Chromatography: If crystallization fails, this compound is stable on Silica Gel.

-

Eluent: Hexanes:Ethyl Acetate (Start 90:10

70:30). -

Note: Avoid Basic Alumina, as it may catalyze the elimination to acrylamide on the column.

-

Master Protocol: Optimized Synthesis

This protocol is designed to minimize elimination and maximize conversion.

Reagents:

-

N-methylaniline (10 mmol, 1.07 g)

-

3-chloropropanoyl chloride (11 mmol, 1.40 g)

-

Triethylamine (12 mmol, 1.21 g) OR K₂CO₃ (saturated aq. solution for biphasic)

-

Dichloromethane (DCM), anhydrous (30 mL)

Step-by-Step Workflow:

-

Preparation: Dissolve N-methylaniline and Triethylamine in anhydrous DCM under Nitrogen atmosphere.

-

Cryo-Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. This is the critical control point for elimination.

-

Controlled Addition: Add 3-chloropropanoyl chloride dropwise over 20 minutes. Do not allow the internal temperature to rise above 5°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature slowly over 2 hours. Monitor by TLC (Hex:EtOAc 3:1).

-

Checkpoint: If TLC shows starting amine remains, do not heat. Add 0.1 eq more acid chloride at 0°C.

-

-

Quench: Wash the reaction mixture with 1M HCl (removes unreacted amine), followed by Sat. NaHCO₃ (removes acid), and finally Brine .

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo at < 40°C (avoid high heat in the rotovap to prevent elimination).

Workflow Decision Tree

Figure 2: Decision matrix for in-process monitoring.

References

-

PubChem. 3-Chloro-N-methylpropanamide Compound Summary. (Analogous reactivity data). Available at: [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination Reactions; Mechanism of E1cB in -halo carbonyls).

-

PrepChem. Synthesis of N-phenylacrylamide. (Demonstrates the elimination conditions to be avoided). Available at: [Link]

Identifying and removing impurities in "3-chloro-N-methyl-N-phenylpropanamide" synthesis

Welcome to the technical support guide for the synthesis of 3-chloro-N-methyl-N-phenylpropanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Our goal is to provide you with the causal insights and validated protocols necessary to identify, troubleshoot, and remove critical impurities, ensuring the highest quality of your final compound.

Synthesis Overview and Key Reaction Pathways

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution. This reaction involves the N-acylation of N-methylaniline with 3-chloropropionyl chloride, usually in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct.[1] While seemingly straightforward, the reactivity of the starting materials and intermediates can lead to several predictable side reactions.

Caption: Primary synthesis route for this compound.

Understanding the potential for side reactions is the first step toward effective impurity control. The primary challenges arise from the reactivity of the aniline ring, the lability of the alkyl chloride, and the quality of the starting materials.

Caption: Competing reaction pathways leading to common impurities.

Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers during and after the synthesis.

Q1: My NMR spectrum shows unexpected aromatic signals, often downfield. What are they and how did they form?

A1: This is a classic sign of competing Friedel-Crafts acylation . The N-methyl group on N-methylaniline is an activating, ortho, para-director for electrophilic aromatic substitution.[2] While N-acylation is typically faster, under certain conditions (e.g., presence of a Lewis acid catalyst or localized heating), the 3-chloropropionyl chloride can acylate the aromatic ring instead of the nitrogen atom. This results in regioisomeric ketone impurities.

Q2: I see a peak in my LC-MS analysis corresponding to a mass of [M-36], where M is the mass of my product. What is this impurity?

A2: This mass loss (-35.5 for Cl, -1 for H) strongly suggests an elimination reaction . The product, this compound, has a proton on the carbon alpha to the carbonyl and a chlorine on the beta carbon. In the presence of a strong or excess base, particularly at elevated temperatures, HCl can be eliminated to form the unsaturated byproduct, N-methyl-N-phenylacrylamide .

Q3: My crude product is a persistent oil or gum, making it difficult to handle and purify by recrystallization. What causes this and how can I solidify it?

A3: A crude product that fails to solidify is often due to the presence of significant impurities that act as a eutectic mixture, depressing the melting point. Common culprits include unreacted N-methylaniline (a liquid at room temperature), residual solvent, or the formation of other oily byproducts. The first step is to ensure all solvents are removed under high vacuum. If it remains an oil, an aggressive purification step like column chromatography is recommended to remove the impurities that are inhibiting crystallization.

Q4: My reaction seems to stall, and a significant amount of my N-methylaniline starting material remains unreacted, even with excess acyl chloride. What is happening?

A4: This issue is almost always related to the neutralization of the HCl byproduct. The N-acylation reaction produces one equivalent of HCl.[1] If an insufficient amount of base is used, or if the base is not added concurrently, the generated HCl will protonate the nitrogen atom of the starting N-methylaniline. This forms the ammonium salt, which is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction. Always use at least one equivalent of a non-nucleophilic base like triethylamine.

Troubleshooting Guide: Impurity Identification & Removal Protocols

This section provides a systematic approach to diagnosing and resolving specific impurity issues.

Problem 1: Unreacted Starting Materials

Unreacted N-methylaniline and the hydrolysis product of the acylating agent, 3-chloropropionic acid, are the most common process-related impurities.

-

Identification: These impurities are readily identified by comparing the analytical data of the crude product to the starting material standards.

| Compound | Identification Method | Key Signature |

| N-Methylaniline | ¹H NMR | Characteristic aromatic signals, N-H proton (if present), and a sharp N-methyl singlet (~2.8 ppm in CDCl₃). |

| TLC | Different Rf value from the more polar amide product. | |

| 3-Chloropropionic Acid | ¹H NMR | Broad carboxylic acid proton signal (>10 ppm), distinct triplet signals for the -CH₂-CH₂- group. |

| Aqueous Wash | Will partition into a basic aqueous layer (e.g., NaHCO₃ solution). |

-

Removal Protocol: Acid-Base Extraction This protocol leverages the different acid-base properties of the product and impurities. The amide product is neutral, while N-methylaniline is basic and 3-chloropropionic acid is acidic.

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

-

Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL per 10 g of crude product). This protonates the unreacted N-methylaniline, which moves into the aqueous layer as its hydrochloride salt.

-

Basic Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). This deprotonates any 3-chloropropionic acid, which partitions into the basic aqueous layer as its sodium salt.

-

Brine Wash: Wash the organic layer with a saturated NaCl solution (1 x 50 mL) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

-

Problem 2: Friedel-Crafts Acylation Byproducts

These regioisomeric ketone impurities often have polarities and solubilities very similar to the desired product, making them challenging to remove.

-

Identification: The primary tool for identification is ¹H NMR, which will show distinct sets of aromatic signals corresponding to the ortho and para substituted isomers. LC-MS will confirm they are isomers, as they will have the same mass as the product but different retention times.

-

Removal Protocol: Recrystallization Recrystallization is the most effective method for removing small amounts of isomeric impurities by exploiting subtle differences in their crystal lattice packing energies.[3][4]

-

Solvent Screening: The key is to find a solvent or solvent system in which the desired product has high solubility when hot and low solubility when cold, while the impurities remain in solution.[5] Common solvents to screen include isopropanol, ethanol, ethyl acetate/hexanes, and toluene.

-

Procedure: a. Place the impure solid in an Erlenmeyer flask with a stir bar. b. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[6] c. If using a two-solvent system (e.g., ethyl acetate/hexanes), dissolve the solid in a minimal amount of the "good" solvent (ethyl acetate) and add the "poor" solvent (hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify.[7] d. Remove the heat source and allow the solution to cool slowly to room temperature, undisturbed, to promote the formation of well-defined crystals. e. Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3] f. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. g. Dry the crystals under vacuum. Assess purity by HPLC or NMR and repeat if necessary.

-

Alternative Protocol: Column Chromatography If recrystallization is ineffective, flash column chromatography is the next step.[8] An amine-functionalized silica may offer better separation for these types of compounds compared to standard silica gel.[9] A typical eluent system would be a gradient of ethyl acetate in hexanes.

-

Troubleshooting Workflow

The following workflow provides a logical path from initial analysis to a pure product.

Caption: A logical workflow for impurity troubleshooting.

References

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?Link

-

BenchChem. (n.d.). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. Link

-

Pearson. (n.d.). Acylation of Aniline Explained. Link

-

Quora. (2017, April 16). Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?Link

-

GL Sciences. (n.d.). Amide Column. Link

-

Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Link

-

Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Link

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Link

-

Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Link

-

Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?Link

-

MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Link

-

Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Link

-

The Chemistry LibreTexts libraries. (2021, August 16). Acetylation of Aniline (Experiment). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. reddit.com [reddit.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. biotage.com [biotage.com]

- 9. teledyneisco.com [teledyneisco.com]

Optimizing reaction conditions for "3-chloro-N-methyl-N-phenylpropanamide" synthesis

Technical Support Center: Synthesis of 3-chloro-N-methyl-N-phenylpropanamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this important synthetic transformation.

Overview of the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds and fine chemicals. The reaction involves the N-acylation of N-methylaniline with 3-chloropropionyl chloride. This process forms a stable amide bond and introduces a reactive alkyl chloride handle for further functionalization.[1]

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion to form the final amide product.[2] A key aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct, which can protonate the starting amine and halt the reaction.[1]

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a general framework for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

-

N-methylaniline

-

3-Chloropropionyl chloride

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methylaniline (1.0 equivalent) and the non-nucleophilic base (1.1-1.2 equivalents) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (1.05-1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench it by the slow addition of water at 0 °C.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess base and unreacted amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question: The reaction is very slow or appears to have stalled, with a significant amount of unreacted N-methylaniline remaining according to TLC analysis. What are the potential causes and solutions?

Answer:

Several factors can contribute to a sluggish or incomplete reaction:

-

Protonation of the Amine: The HCl generated as a byproduct will protonate the starting N-methylaniline, rendering it non-nucleophilic.[1]

-

Solution: Ensure a sufficient amount of a non-nucleophilic base (e.g., pyridine, triethylamine) is present to neutralize the HCl as it is formed. Using at least 1.1 equivalents of the base is recommended.

-

-

Reagent Quality: The 3-chloropropionyl chloride may have degraded due to exposure to moisture.

-

Solution: Use freshly opened or distilled 3-chloropropionyl chloride. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4]

-

-

Insufficient Temperature: While the reaction is often performed at room temperature after the initial addition, some systems may require gentle heating to overcome the activation energy barrier.

-

Solution: After the dropwise addition at 0 °C, allow the reaction to warm to room temperature. If the reaction is still slow, consider gentle heating to 30-40 °C while carefully monitoring for the formation of byproducts by TLC.[5]

-

Question: My TLC plate shows multiple spots in the product lane, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

Answer:

The formation of multiple products can arise from several side reactions:

-

Unreacted Starting Materials: The most common impurities are unreacted N-methylaniline and residual 3-chloropropionyl chloride.

-

Solution: Ensure the stoichiometry is correct, with a slight excess of the acylating agent.[5] Allow for adequate reaction time and monitor completion by TLC. A thorough aqueous work-up will help remove these starting materials.

-

-

Hydrolysis of Acyl Chloride: If there is moisture in the reaction, the 3-chloropropionyl chloride can hydrolyze to 3-chloropropionic acid.

-

Solution: Use anhydrous solvents and reagents, and maintain an inert atmosphere.[6] The resulting carboxylic acid can be removed during the basic wash in the work-up.

-

-

Over-acylation (Diacylation): While less common for secondary amines, forcing conditions (high temperature, large excess of acyl chloride) could potentially lead to side reactions.

-

Solution: Maintain controlled reaction conditions, particularly temperature and stoichiometry. Add the acyl chloride slowly to the amine solution to avoid localized high concentrations.[]

-

Caption: A troubleshooting workflow for addressing low yield in the synthesis.

Question: I am having difficulty with the purification of the final product. What are the recommended methods?

Answer:

Effective purification is crucial for obtaining a high-purity product.

-

Work-up: A thorough aqueous work-up is the first line of defense against impurities. Washing with a dilute acid removes basic impurities, a dilute base removes acidic impurities, and a brine wash helps to remove water from the organic layer.[3]

-

Recrystallization: If the crude product is a solid, recrystallization is often an effective purification method. The choice of solvent is critical and may require some experimentation. A good starting point is a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[8] Common solvent systems for amides include ethanol/water or ethyl acetate/hexanes.

-

Column Chromatography: For oily products or complex mixtures of impurities, column chromatography on silica gel is the most effective purification technique. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) will typically allow for the separation of the desired product from less polar and more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically a non-nucleophilic amine like pyridine or triethylamine, serves to neutralize the hydrogen chloride (HCl) that is produced as a byproduct of the reaction. This prevents the protonation of the starting N-methylaniline, which would render it unreactive.[1][]

Q2: Can I use a different solvent for this reaction?

A2: Yes, other aprotic solvents such as tetrahydrofuran (THF) or diethyl ether can be used. The key is that the solvent should be anhydrous and inert to the reactants and products.[9]

Q3: What are the safety precautions I should take when handling 3-chloropropionyl chloride?

A3: 3-Chloropropionyl chloride is a corrosive and lachrymatory substance.[4] It reacts with water and should be handled in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

Q4: Can this reaction be performed at a larger scale?

A4: Yes, this reaction is scalable. However, for larger-scale reactions, it is important to consider the exothermic nature of the acylation. The addition of the 3-chloropropionyl chloride should be done at a controlled rate to manage the heat generated. A mechanical stirrer is also recommended for efficient mixing in larger reaction volumes.

Optimized Reaction Conditions

The following table summarizes recommended starting points for optimizing the reaction conditions.

| Parameter | Recommended Condition | Rationale |

| Stoichiometry (N-methylaniline:3-chloropropionyl chloride:Base) | 1 : 1.05-1.1 : 1.1-1.2 | A slight excess of the acyl chloride drives the reaction to completion, while sufficient base prevents amine protonation.[5] |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and effectively solubilizes the reactants. |

| Temperature | Initial addition at 0 °C, then room temperature | Controls the initial exotherm and allows for a controlled reaction rate. |

| Reaction Time | 2-4 hours | Typically sufficient for completion, but should be monitored by TLC. |

References

-

Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

Molbase. Synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide. [Link]

-

VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. [Link]

-

ResearchGate. (2017, January 19). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?[Link]

- Google Patents. CN112409166A - Synthetic method of 3-chloropropionyl chloride.

- Piotrowska, D. G. (2015). 3-Chloropropionyl Chloride. Synlett, 26(11), 1599-1600.

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016, December 16). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. [Link]

-

ResearchGate. (2021, April 14). Why did my amide syntesis does not work?[Link]

-

Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. [Link]

- Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). [Link]

-

PMC. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

-

Reddit. (2025, October 27). Acylation with chloroacetyl chloride. [Link]

-

ACS Omega. (2023, September 20). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

- Google Patents. US3819709A - Synthesis of n-methylaniline.

- Google Patents. JPH11199540A - Production of 3-chloropropionyl chloride.

-

NIST WebBook. Propanamide, N-(3-methylphenyl)-3-chloro-. [Link]

-

Save My Exams. (2025, June 23). Reactions of Acyl Chlorides. [Link]

-

Patsnap. (2021, October 22). Preparation method of 3-chloropropionyl chloride. [Link]

-

MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

-

Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

PrepChem.com. Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine. [Link]

-

ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

-

Organic Syntheses Procedure. Propenylamine, 1-chloro-N,N,2-trimethyl. [Link]

-

Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. savemyexams.com [savemyexams.com]

- 3. prepchem.com [prepchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 8. reddit.com [reddit.com]

- 9. vandemark.com [vandemark.com]

- 10. lobachemie.com [lobachemie.com]

- 11. chemicalbook.com [chemicalbook.com]

Technical Support Center: "3-chloro-N-methyl-N-phenylpropanamide" Stability and Troubleshooting Guide

Welcome to the technical support center for "3-chloro-N-methyl-N-phenylpropanamide" (CAS 89585-53-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Due to its specific chemical structure, featuring both a tertiary amide and a primary alkyl chloride, this molecule presents unique handling and stability considerations. This document provides in-depth, question-and-answer-based troubleshooting advice grounded in established chemical principles to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Stability and Storage

Q1: What are the primary stability concerns for "this compound"?

A1: The structure of "this compound" contains two key functional groups that dictate its stability profile: a tertiary amide and a 3-chloropropyl group.

-

Intramolecular Cyclization: The most significant and likely degradation pathway is an intramolecular SN2 reaction. The amide nitrogen can act as an internal nucleophile, attacking the carbon atom bearing the chlorine atom. This results in the formation of a four-membered ring structure, a β-lactam (specifically, a 1-methyl-1-phenylazetidin-2-one) and the expulsion of a chloride ion. This reaction can be accelerated by heat and certain solvents.

-

Hydrolysis: Like all amides, the amide bond is susceptible to hydrolysis, yielding N-methylaniline and 3-chloropropanoic acid.[1][2] However, tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, especially under neutral pH conditions.[1][3] Hydrolysis is typically accelerated under strongly acidic or basic conditions and high temperatures.[4][5]

Q2: How should I store the solid compound and its stock solutions to ensure maximum stability?

A2: Proper storage is critical to prevent degradation before the compound is even used in an experiment. The goal is to minimize conditions that favor the degradation pathways mentioned above.

| Form | Recommended Storage Conditions | Rationale |

| Solid | Store at 2-8°C, desiccated, and protected from light. | Low temperatures slow down reaction kinetics for both cyclization and potential solid-state hydrolysis. Desiccation prevents moisture uptake, and protection from light mitigates the risk of photolytic degradation. |

| Stock Solutions | Prepare fresh solutions for immediate use whenever possible. If storage is necessary, use an anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile), aliquot into small volumes, and store at -20°C or -80°C. | Aprotic solvents lack the protons to facilitate hydrolysis. Freezing the solution drastically reduces the rate of all chemical reactions. Aliquoting prevents multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation. |

Section 2: Troubleshooting Experimental Inconsistencies

Q3: My HPLC analysis of a solution stored for 24 hours at room temperature shows a new, more polar peak appearing, and the peak for my parent compound is decreasing. What is likely happening?

A3: This observation is a classic sign of degradation. The formation of a more polar species suggests a chemical transformation that introduces or exposes polar functional groups. The most probable cause is the intramolecular cyclization to the β-lactam (azetidin-2-one) derivative. While the lactam itself may not be drastically more polar, its subsequent hydrolysis or reaction with buffer components could lead to more polar species. Hydrolysis of the parent compound to N-methylaniline and 3-chloropropanoic acid is another possibility, especially if the medium is aqueous and not pH-controlled.

To confirm the identity of the degradant, LC-MS analysis is highly recommended. The mass of the degradant peak can help distinguish between cyclization (loss of HCl from the molecule's adduct ion) and hydrolysis (appearance of fragment masses corresponding to the hydrolysis products).

Diagram 1: Primary Degradation Pathways

This diagram illustrates the two main competing degradation pathways for "this compound".

Caption: Competing degradation pathways for the title compound.

Q4: I'm getting inconsistent results in my cell-based assay. Could the stability of the compound in my aqueous cell culture medium be the problem?

A4: Absolutely. This is a very common issue. Cell culture media are aqueous, buffered solutions (typically around pH 7.4) and are incubated at 37°C. These conditions are conducive to slow degradation over the course of an experiment (e.g., 24-72 hours).

-

Causality: At 37°C in an aqueous buffer, both hydrolysis and intramolecular cyclization can occur. The rate might be slow, but over a long incubation period, the effective concentration of your active parent compound could decrease significantly, leading to lower-than-expected efficacy or variable results. Furthermore, the degradation products themselves could be cytotoxic or interfere with the assay, further confounding the data.

-

Troubleshooting Workflow:

-

Stability Check: Perform a simple stability study. Incubate your compound in the cell culture medium at 37°C for the same duration as your longest assay. Take samples at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.[6]

-

Dosing Strategy: If instability is confirmed, consider reducing the incubation time if possible. Alternatively, a repeat-dosing strategy (adding fresh compound at set intervals) may help maintain a more consistent concentration, although this can complicate the experimental design.

-

Formulation: For in vivo studies, formulation with cyclodextrins or other stabilizing excipients may be necessary to protect the compound from premature degradation.

-

Diagram 2: Troubleshooting Workflow for Inconsistent Assay Results

This flowchart provides a logical sequence of steps to diagnose and address stability-related assay problems.

Caption: A decision tree for troubleshooting assay inconsistency.

Section 3: Proactive Stability Assessment

Q5: I need to develop a robust analytical method. How can I proactively identify all potential degradation products?

A5: The best approach is to conduct a forced degradation study , also known as stress testing.[7] This involves subjecting the compound to harsh conditions to intentionally generate degradants.[8] The knowledge gained is essential for developing a stability-indicating analytical method that can separate and quantify the parent compound from all potential impurities.[7][9]

Experimental Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]

| Stress Condition | Typical Protocol | Targeted Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. | Amide bond hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 8-24 hours. | Amide bond hydrolysis, potential acceleration of cyclization. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours. | Oxidation of the aromatic ring or other susceptible sites. |

| Thermal | Solid compound at 80°C for 48 hours. | Thermally-induced degradation, primarily intramolecular cyclization. |

| Photolytic | Solution exposed to UV/Vis light (ICH Q1B conditions). | Light-induced degradation pathways. |

Methodology:

-

Prepare solutions of "this compound" (e.g., at 1 mg/mL) under each of the conditions listed above. Include a control sample protected from stress.

-

Monitor the reactions at several time points.

-

Neutralize the acid and base samples before analysis.

-

Analyze all samples by a suitable method, typically a reverse-phase HPLC with a photodiode array (PDA) detector and mass spectrometry (LC-MS).[6][8]

-

The goal is to develop an HPLC method that shows baseline separation between the parent peak and all degradant peaks generated under the various stress conditions. This validates the method as "stability-indicating."

References

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). BioPharm International.

- Bhate, V. R., & Kumar, L. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 143-152.

- Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.

- Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.

- Quality Matters Review. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Quality Matters Review.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.

- Synergy Bioscience. (2023). Stability Testing of Pharmaceuticals: Why is it important?.

- Patel, K. et al. (2018). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 6(2), 1145-1150.

- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026). Pharmaceutical Technology.

- Amide - Wikipedia. (n.d.).

- Huynh-Ba, K. (2025). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Request PDF.

- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC.

- Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). PMC.

- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025). PDF.

- On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina.

- Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research.

- Amides can be hydrolysed under acidic or basic conditions too. (2025).

- Reactions of Amides. (2025). Save My Exams.

Sources

- 1. Amide - Wikipedia [en.wikipedia.org]

- 2. savemyexams.com [savemyexams.com]

- 3. uregina.ca [uregina.ca]

- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amides can be hydrolysed under acidic or basic conditions too [ns1.almerja.com]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synergybioscience.com [synergybioscience.com]

- 9. onyxipca.com [onyxipca.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pharmtech.com [pharmtech.com]

Troubleshooting guide for reactions involving "3-chloro-N-methyl-N-phenylpropanamide"

[1]

Executive Summary

3-chloro-N-methyl-N-phenylpropanamide (CAS: 89585-53-5) is a versatile

However, its structure presents a "reactivity triad" that often leads to experimental failure:

-

Moderate Leaving Group: The primary chloride is often too sluggish for sterically hindered nucleophiles.

-

Elimination Susceptibility: The acidic

-protons (adjacent to the carbonyl) make -

Cyclization Risk: The electron-rich N-phenyl ring allows for intramolecular Friedel-Crafts alkylation, forming dihydroquinolinones.[1]

This guide addresses these specific failure modes with validated protocols and mechanistic corrections.

Module 1: The "Acrylamide" Impurity (Elimination vs. Substitution)[1]

User Issue: "I am trying to react the chloride with a secondary amine, but I am isolating N-methyl-N-phenylacrylamide instead of the product."

Root Cause Analysis

This is the most common failure mode. The

Troubleshooting Protocol

| Parameter | Recommendation | Scientific Rationale |

| Base Selection | Use Inorganic Carbonates ( | Carbonates are generally too weak to deprotonate the |

| Temperature | Keep below 60°C | Elimination has a higher activation energy than substitution.[1] Lower temperatures favor the kinetic |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents enhance the nucleophilicity of the amine/thiol without solvating the base cation too strongly (which would increase basicity). |

Visualizing the Divergent Pathways

Figure 1: Reaction landscape showing the competition between the desired substitution (Green) and the primary side reactions (Red/Yellow).[1]

Module 2: Sluggish Reactivity (The Finkelstein Solution)

User Issue: "The reaction with my specific amine is extremely slow, even after 24 hours at 50°C."

Technical Insight

The C-Cl bond is relatively strong. If your nucleophile is weak (e.g., an aniline derivative) or sterically hindered, the reaction rate will be negligible.[1] Heating the reaction to force completion often triggers the elimination pathway described in Module 1.

Solution: In-Situ Finkelstein Catalysis

Convert the alkyl chloride to a more reactive alkyl iodide in situ using Sodium Iodide (NaI).[1][2][3] The iodide is a superior leaving group (

Validated Protocol: Catalytic Finkelstein Substitution

-

Setup: Dissolve this compound (1.0 eq) in anhydrous Acetone or MEK (Methyl Ethyl Ketone).

-

Activation: Add Sodium Iodide (NaI) (0.1 – 0.5 eq).

-

Note: If the reaction is extremely stubborn, use stoichiometric NaI (1.1 eq).[1]

-

-

Reaction: Add the nucleophile (1.1 eq) and Potassium Carbonate (

) (1.5 eq). -

Process: Reflux gently (approx. 56-80°C depending on solvent).

-

Observation: A white precipitate (NaCl) will form as the iodide recycles.[1]

-

Workup: Filter off the inorganic salts before aqueous extraction to prevent emulsions.

Module 3: Intramolecular Cyclization

User Issue: "I am observing a loss of the N-methyl group and formation of a bicyclic compound."

Mechanism

The N-methyl-N-phenyl group is an electron-rich aromatic system.[1] In the presence of Lewis Acids (e.g.,

Prevention Strategy

Module 4: Stability & Storage FAQs

Q: Can I store the this compound in solution?

-

A: Only in non-nucleophilic, anhydrous solvents (e.g., Toluene, DCM).[1] In alcohols (MeOH, EtOH), slow solvolysis (conversion to the ether) or transesterification can occur over prolonged periods.[1]

Q: I see a color change to pink/brown upon storage.

-

A: This indicates oxidation of the aniline substructure or trace elimination to the acrylamide, which can polymerize. Store the solid at 4°C under Argon/Nitrogen to prevent oxidative degradation.

Q: How do I remove the unreacted chloride from my product?

-

A: If the product is an amine (basic), use an Acid/Base extraction :

Summary of Optimization Logic

Use this decision tree to select your conditions:

Figure 2: Decision matrix for experimental optimization.

References

-

Finkelstein Reaction Mechanism & Utility

-

Friedel-Crafts Cycliz

-chloropropanamides: -

Synthesis of N-phenylacrylamide (Elimination Pathway)

Sources

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Finkelstein Reaction - JEE PDF Download [edurev.in]

- 6. jk-sci.com [jk-sci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Column chromatography conditions for "3-chloro-N-methyl-N-phenylpropanamide" purification

Case ID: PUR-89585-CL Compound: 3-chloro-N-methyl-N-phenylpropanamide (CAS: 89585-53-5) Class: Tertiary Amide / Alkyl Chloride Support Level: Tier 3 (Senior Application Scientist)

Diagnostic & Strategy: The "Why" Before the "How"

Purifying This compound presents a specific set of challenges derived from its synthesis, typically the acylation of N-methylaniline with 3-chloropropanoyl chloride.

The Separation Challenge

The primary impurity is often unreacted N-methylaniline . On standard silica gel, anilines and tertiary amides can have similar retention factors (

Critical Mechanism:

-

The Product (Amide): Moderately polar, accepts hydrogen bonds but does not donate them (no N-H). It elutes as a compact band.

-

The Impurity (Amine): N-methylaniline is basic. It interacts strongly with the acidic silanol groups (

) on the silica surface, causing peak tailing.

The Stability Risk

The 3-chloro group beta to the carbonyl is susceptible to

Strategic Directive: Do not rely solely on chromatography. The most effective purification protocol utilizes a chemical separation (acid wash) prior to the column to remove the amine, simplifying the chromatography to a filtration of non-polar byproducts.

Standard Operating Procedure (SOP)

Phase 1: Pre-Chromatography Workup (Mandatory)

Goal: Chemically remove N-methylaniline to prevent column co-elution.

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Acid Wash: Wash the organic layer twice with 1M HCl (aq).

-

Neutralization: Wash the organic layer once with Saturated

(removes residual acid) and once with Brine . -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo at <40°C (prevent elimination).

Phase 2: Column Chromatography Conditions

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel 60 (230–400 mesh) | Standard normal phase separation. |

| Column Packing | Slurry pack in 100% Hexanes | Prevents air bubbles and heat generation. |

| Sample Loading | Dry load on Celite or minimal DCM | Wet loading with too much polar solvent ruins resolution. |

| Mobile Phase A | Hexanes (or Petroleum Ether) | Non-polar component. |

| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component. |

| Gradient Profile | 0% | The product typically elutes between 20-25% EtOAc. |

| Flow Rate | 15-20 mL/min (Flash) | Optimized for mass transfer vs. diffusion. |

| Detection | UV 254 nm | The N-phenyl ring provides strong UV absorbance. |